molecular formula C10H11ClFN B13074986 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13074986
M. Wt: 199.65 g/mol
InChI Key: GETKWMYEKFSUOC-UHFFFAOYSA-N
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Description

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a halogenated dihydroindole derivative featuring a partially saturated indole scaffold. Its structure includes a chloro substituent at position 7, a fluoro group at position 4, and two methyl groups at position 2.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

7-chloro-4-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-6(11)3-4-7(12)8(9)10/h3-4,13H,5H2,1-2H3

InChI Key

GETKWMYEKFSUOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 7-chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole 7-Cl, 4-F, 3,3-diCH₃ C₁₀H₁₀ClFN 198.45 Electron-withdrawing halogens, steric hindrance from dimethyl groups
5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride 5-Br, 6-F, 3,3-diCH₃ C₁₀H₁₂BrClFN 303.97 Bromine increases molecular weight; hydrochloride salt enhances solubility
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, carboxamide side chain C₂₂H₁₅FN₂O₂ 359.12 Carboxamide group improves crystallinity (m.p. 249–250°C)
5,7-Dichloroindole-2-carboxylic acid 5,7-diCl, carboxylic acid C₉H₅Cl₂NO₂ 216.03 Electron-withdrawing Cl groups enhance acidity and reactivity
7-Fluoro-1H-indole-3-carboxylic acid 7-F, carboxylic acid C₉H₆FNO₂ 179.15 Fluorine at position 7 influences aromatic proton shifts in NMR

Electronic and Steric Effects

  • Halogen Substituents : The chloro and fluoro groups in the target compound are electron-withdrawing, reducing electron density on the indole ring. This contrasts with 5,7-dichloroindole-2-carboxylic acid, where dual chloro groups further polarize the ring .

Spectroscopic Differences

  • ¹H-NMR : In N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, the H-3 indole proton resonates at δ 8.0 ppm due to fluorine’s deshielding effect . For the target compound, the dimethyl groups at position 3 would shield adjacent protons, shifting their signals upfield (e.g., CH₃ protons ~δ 1.3 ppm).
  • ¹³C-NMR : The carbonyl carbon in carboxamide derivatives (e.g., δ 157.62 ppm in ) is absent in the target compound, simplifying its spectrum .

Stability and Reactivity

  • The dimethyl groups in the target compound may enhance stability against oxidation compared to 5,7-difluoro-1H-indole, which lacks such protection .
  • Fluorine’s strong electronegativity in position 4 could direct electrophilic substitution to position 6, unlike 5-fluoro analogs where substitution occurs at position 4 .

Biological Activity

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS Number: 1323966-15-9) is an indole derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro and a fluoro substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other relevant activities.

Chemical Structure

The chemical structure of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be represented as follows:

C10H9ClFNO\text{C}_{10}\text{H}_{9}\text{ClFNO}

Biological Activity Overview

The biological activities of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole have been explored in various studies. Below are key findings regarding its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that indole derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity : In vitro studies have shown that compounds with similar structures to 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibit cytotoxic effects against various cancer cell lines. For example, certain indole-containing metal complexes showed IC50 values in the low-micromolar range against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells .
  • Mechanism of Action : The mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis and the inhibition of cell proliferation. The activation of caspase pathways has been implicated in the apoptotic processes induced by these compounds .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Activity : The compound has shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Escherichia coli .
  • Antifungal Activity : Similar studies have indicated antifungal activity against strains like Candida albicans, with MIC values indicating effectiveness .

Data Table of Biological Activities

Activity TypeTest OrganismMIC (µM)Reference
AnticancerMCF-7 Breast Cancer CellLow micromolar
AntibacterialBacillus subtilis4.69
AntibacterialStaphylococcus aureus5.64
AntifungalCandida albicans16.69

Case Studies

Several case studies highlight the effectiveness of indole derivatives in clinical settings:

  • Study on Indole Complexes : A study evaluated the cytotoxicity of indole-containing metal complexes against cancer cell lines and found that specific derivatives exhibited significantly higher activity than traditional chemotherapeutics .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized indoles compared to standard antibiotics. The results indicated that certain derivatives displayed superior activity against resistant strains of bacteria .

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